N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide
Description
This compound features a 5-oxopyrrolidin-3-yl core substituted with a 3-fluorophenyl group at the 1-position and a piperazine-1-carboxamide moiety at the 4-position, further functionalized with a furan-2-carbonyl group. The pyrrolidinone ring may enhance metabolic stability, while the fluorophenyl and furanoyl groups contribute to lipophilicity and electronic interactions .
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O4/c21-14-3-1-4-16(11-14)25-13-15(12-18(25)26)22-20(28)24-8-6-23(7-9-24)19(27)17-5-2-10-29-17/h1-5,10-11,15H,6-9,12-13H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEVPXNFOAJFQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide typically involves multiple steps, starting with the construction of the pyrrolidine ring. This can be achieved through cyclization reactions involving appropriate precursors. The fluorophenyl group is introduced via electrophilic aromatic substitution, while the furan ring can be incorporated through a variety of methods, including cyclization of appropriate precursors or direct functionalization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide variety of products depending on the substituents introduced.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment. Its structure suggests that it may interact with specific biological targets involved in tumor growth and proliferation. For instance, derivatives of similar piperazine-based compounds have shown promising results in inhibiting cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .
G Protein-Coupled Receptors (GPCRs)
The compound may also act as a modulator of GPCRs, which are critical in many physiological processes and are common targets for drug discovery. Research indicates that compounds with similar piperazine frameworks can influence GPCR signaling pathways, potentially leading to new therapies for conditions like depression and anxiety .
Neuropharmacology
CNS Activity
The presence of the pyrrolidine and piperazine moieties suggests that this compound could interact with neurotransmitter systems. Compounds with structural similarities have been investigated for their effects on serotonin and dopamine receptors, which are pivotal in treating psychiatric disorders .
Pain Management
Emerging evidence points to the analgesic properties of piperazine derivatives. N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide could potentially serve as a scaffold for developing new pain management therapies, particularly for neuropathic pain conditions .
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the suppression of viral replication in infections. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Quinazolinone-Piperazine Derivatives (A25–A30)
Example Compound :
Structural Similarities :
- Piperazine-carboxamide backbone : Shared with the target compound.
- Fluorinated aromatic substituents : A28 includes a 3-fluoro-2-methylphenyl group, analogous to the 3-fluorophenyl in the target.
Key Differences :
- Core heterocycle: A28 uses a quinazolinone (4-oxo-3,4-dihydroquinazoline) instead of a pyrrolidinone.
- Linker: A28 has a methylene (-CH2-) bridge between quinazolinone and piperazine, whereas the target compound directly links pyrrolidinone to piperazine.
Physical Properties :
| Property | Target Compound (Estimated) | A28 |
|---|---|---|
| Molecular Weight | ~402 g/mol | 440.45 g/mol |
| Melting Point | Not reported | 191.2–202.8°C |
| Yield | Not reported | 47.8–54.1% |
Implications: The quinazolinone core in A28 may enhance π-π stacking interactions in biological targets compared to the pyrrolidinone in the target compound. The methyl substituent in A28 could sterically hinder binding in some contexts .
Benzo[b][1,4]Oxazin-Piperazine Hybrids
Example Compounds :
Structural Similarities :
- Piperazine-carboxamide motif : Present in both compounds.
- Carbonyl-rich linkers: The propanoyl chain in 54/55 mirrors the direct linkage in the target compound.
Key Differences :
- Heterocyclic core: Benzo[b][1,4]oxazinone in 54/55 vs. pyrrolidinone in the target.
- Fluorination pattern: 54 has a single fluorine on the benzoxazinone, while the target has a 3-fluorophenyl group.
Furanoylpiperazine Derivatives
Example Compounds :
Structural Similarities :
- Furan-2-carbonylpiperazine : Common in all three compounds.
- Carboxamide linkage : Central to their architectures.
Key Differences :
- Substituents : Y0Y has a 4-methoxyphenyl , BZ-I includes a benzothiazole , and the target compound features a 3-fluorophenyl-pyrrolidinyl group.
- Molecular Weight: Y0Y: 329.35 g/mol Target: ~402 g/mol BZ-I: Not reported but likely higher due to benzothiazole.
Implications : The methoxy group in Y0Y may enhance solubility but reduce membrane permeability compared to the fluorophenyl group in the target. BZ-I’s benzothiazole could improve fluorescence properties for imaging applications .
Fluorophenyl-Containing Analogues
Structural Similarities :
- 5-Oxopyrrolidin core : Shared with the target compound.
- 3-Fluorophenyl group : Present in both.
Key Differences :
- Substituent position: The fluorophenyl in this analogue is attached via a methoxy linker to a phenyl ring, whereas the target compound has direct substitution on the pyrrolidinone.
- Piperazine absence : This analogue lacks the piperazine-carboxamide moiety.
Implications : The absence of piperazine may limit interactions with targets requiring basic nitrogen atoms, such as neurotransmitter receptors .
Biological Activity
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide, a compound with significant potential in medicinal chemistry, has been studied for its biological activity, particularly in the context of neuropharmacology and cancer therapeutics. This article compiles findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes a piperazine ring, a pyrrolidine moiety, and a furan carbonyl group. The presence of the fluorophenyl group is particularly noteworthy as it may enhance the compound's interaction with biological targets.
Anticancer Properties
Several studies have indicated that derivatives of this compound exhibit promising anticancer activity. For instance, research has demonstrated that compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines. In particular:
- Cell Line Studies : Compounds structurally related to this compound have shown moderate to high cytotoxicity against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer) at micromolar concentrations .
Neuropharmacological Effects
The compound is also being investigated for its potential neuropharmacological effects. Its ability to modulate neurotransmitter systems could make it a candidate for treating neurological disorders.
- Monoamine Oxidase Inhibition : Similar piperazine derivatives have been shown to inhibit monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters like serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression and anxiety .
The exact mechanism of action for this compound is still under investigation. However, several hypotheses based on related compounds suggest:
- Receptor Interaction : The compound may act as an agonist or antagonist at various receptors involved in neurotransmission.
- Enzyme Inhibition : It may inhibit enzymes such as MAO, leading to altered levels of neurotransmitters.
- Apoptosis Induction : In cancer cells, it could induce apoptosis through pathways involving mitochondrial dysfunction or oxidative stress .
Data Table: Biological Activity Overview
| Activity Type | Target Cell Lines | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HT-29 | 10 - 30 | Induction of apoptosis |
| TK-10 | 15 - 25 | Cell cycle arrest | |
| Neuropharmacological | Neurotransmitter systems | N/A | MAO inhibition |
Case Studies
Recent studies have explored the biological activity of related compounds with similar structures:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of piperazine derivatives and found that one derivative exhibited an IC50 value of 12 µM against HT-29 cells, indicating strong potential for further development .
- Neuropharmacological Research : Research focused on the MAO inhibitory activity of similar compounds showed significant inhibition with IC50 values ranging from 0.01 µM to 0.05 µM, suggesting that these compounds could be effective in treating mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
